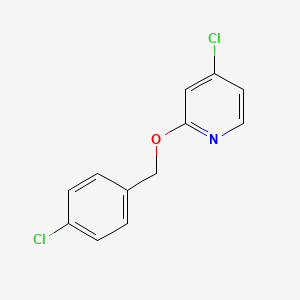

4-Chloro-2-((4-chlorobenzyl)oxy)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

1346707-11-6 |

|---|---|

Molecular Formula |

C12H9Cl2NO |

Molecular Weight |

254.11 g/mol |

IUPAC Name |

4-chloro-2-[(4-chlorophenyl)methoxy]pyridine |

InChI |

InChI=1S/C12H9Cl2NO/c13-10-3-1-9(2-4-10)8-16-12-7-11(14)5-6-15-12/h1-7H,8H2 |

InChI Key |

XLQJELKJQHTXAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COC2=NC=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 4 Chlorobenzyl Oxy Pyridine

Retrosynthetic Strategies for the Core Structure

A logical retrosynthetic analysis of 4-Chloro-2-((4-chlorobenzyl)oxy)pyridine primarily involves the disconnection of the ether linkage, which is a common and effective strategy for ethers. This leads to two key precursor molecules: a substituted pyridine (B92270) and a substituted benzyl (B1604629) derivative.

The most prominent disconnection is at the C-O bond of the ether, which points to the Williamson ether synthesis as a primary forward synthetic route. This disconnection yields 4-chloropyridin-2-one (which exists in tautomeric equilibrium with 2-hydroxy-4-chloropyridine) and 4-chlorobenzyl halide (typically bromide or chloride) as the key synthons.

An alternative, though less common, disconnection could involve the C-Cl bond on the pyridine ring, suggesting a late-stage halogenation of a 2-((4-chlorobenzyl)oxy)pyridine (B275714) precursor. However, the former strategy is generally more convergent and allows for greater control over the introduction of the substituents.

Development of Key Bond Formation Methodologies

The construction of this compound hinges on two critical bond formations: the ether linkage and the installation of the chloro substituents on both the pyridine and benzyl moieties.

O-Alkylation Techniques for Ether Linkage Construction

The formation of the benzylic ether linkage is most commonly achieved through the Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide. nih.govthieme.deacs.org In the context of synthesizing the target molecule, this involves the reaction of the sodium or potassium salt of 4-chloropyridin-2-one with 4-chlorobenzyl chloride or bromide.

The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of the 2-hydroxypyridine (B17775) tautomer, thereby generating the more nucleophilic pyridin-2-olate. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH). The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being preferred to facilitate the SN2 reaction. bldpharm.com

| Reactants | Base | Solvent | Temperature | Yield |

| 4-chloropyridin-2-one, 4-chlorobenzyl chloride | NaOH | DMF | Room Temp. to 50 °C | Good |

| 2-hydroxy-4-chloropyridine, 4-chlorobenzyl bromide | KOH | Acetonitrile | Reflux | Good to Excellent |

| 4-chloropyridin-2-one, 4-chlorobenzyl chloride | NaH | THF | 0 °C to Room Temp. | Excellent |

Table 1: Representative Conditions for Williamson Ether Synthesis of Aryl Benzyl Ethers.

To enhance the efficiency and yield of the O-alkylation, especially in biphasic systems, phase-transfer catalysis can be employed. Catalysts such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) facilitate the transfer of the pyridin-2-olate anion from the aqueous or solid phase to the organic phase where the 4-chlorobenzyl halide is dissolved, thereby accelerating the reaction. patsnap.com

Halogenation Approaches for Pyridine and Benzyl Moieties

For the pyridine moiety, 4-chloropyridine (B1293800) can be synthesized from pyridine itself. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). google.comgoogle.com The reaction typically requires elevated temperatures. An alternative route involves the halogenation of pyridine N-oxide, which can offer different regioselectivity. chemicalbook.com

The synthesis of 4-chlorobenzyl alcohol , a precursor to 4-chlorobenzyl halide, can be achieved through the reduction of 4-chlorobenzaldehyde (B46862) or the hydrolysis of 4-chlorobenzyl chloride. The alcohol can then be converted to the corresponding halide using standard halogenating agents like thionyl chloride (SOCl₂) for the chloride or phosphorus tribromide (PBr₃) for the bromide.

Advanced Synthetic Techniques and Optimization of Reaction Conditions

Modern synthetic chemistry places a strong emphasis on the development of more efficient and environmentally benign processes.

Catalytic Systems in the Synthesis of this compound

While the Williamson ether synthesis is often performed stoichiometrically with a strong base, catalytic approaches for C-O bond formation are gaining prominence. For the synthesis of aryl benzyl ethers, palladium-catalyzed cross-coupling reactions have been developed, though they are more commonly applied for C-C bond formation. rsc.org Nickel-catalyzed reductions of pyridyl ethers have also been reported, suggesting the potential for catalytic methods in the functionalization of the pyridine ring. chemicalbook.com

More directly applicable is the use of phase-transfer catalysts as mentioned earlier. By using only a catalytic amount of the phase-transfer agent, the reaction can be accelerated, often under milder conditions, with reduced side reactions and simplified work-up procedures. patsnap.com

Application of Sustainable Chemistry Principles in Synthesis

The principles of green chemistry can be applied to the synthesis of this compound in several ways. The choice of solvents is a key consideration, with a move towards more environmentally benign options. The development of catalytic processes, as discussed above, is inherently a green approach as it reduces the amount of reagents required and can lead to less waste.

Furthermore, exploring alternative energy sources such as microwave irradiation or ultrasound could potentially shorten reaction times and improve energy efficiency for both the halogenation and the etherification steps. The selection of starting materials from renewable feedstocks, where possible, also aligns with the principles of sustainable chemistry. nih.gov For instance, the synthesis of pyridine bases from glycerol (B35011) is an area of active research.

Post-Synthetic Functionalization and Modification Strategies

The reactivity of the pyridine core in this compound offers several avenues for post-synthetic functionalization. The presence of a chlorine atom at the 4-position is particularly significant, as this site is susceptible to a variety of chemical transformations. These modifications allow for the introduction of diverse functional groups, enabling the synthesis of a broad range of derivatives with potentially novel properties. The primary strategies for the functionalization of this scaffold include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

The chlorine atom at the C4 position of the pyridine ring is an electrophilic center, making it a prime target for nucleophilic attack. In nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing nature of the pyridine nitrogen activates the C4 position towards displacement by nucleophiles. This allows for the introduction of a wide array of substituents. For instance, reactions with amines or anilines can be employed to synthesize various N-(pyridin-4-yl)benzene amines. mdpi.com

Palladium-catalyzed cross-coupling reactions represent another powerful tool for the modification of the this compound core. These methods facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position. The Suzuki-Miyaura coupling, for example, allows for the introduction of aryl and heteroaryl groups by reacting the chloropyridine with organoboron reagents. nih.govnih.gov Similarly, Negishi and Kumada couplings can be utilized to install alkyl, aryl, and heteroaryl moieties using organozinc and organomagnesium reagents, respectively. nih.gov The choice of catalyst and reaction conditions can be crucial for achieving high selectivity and yield, especially when dealing with substrates containing multiple reactive sites. nih.gov

The following table provides representative examples of post-synthetic functionalization reactions that could be applied to this compound, based on established methodologies for similar 4-chloropyridine derivatives.

Table 1: Representative Post-Synthetic Functionalization Reactions

| Reactant | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | 4-Methoxyaniline, K₂CO₃, Cu(I) catalyst, Isopropyl alcohol, Reflux | 2-((4-Chlorobenzyl)oxy)-N-(4-methoxyphenyl)pyridin-4-amine | Nucleophilic Aromatic Substitution (Ullmann Condensation) mdpi.com |

| This compound | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/Ethanol/H₂O, Heat | 2-((4-Chlorobenzyl)oxy)-4-phenylpyridine | Suzuki-Miyaura Coupling nih.gov |

| This compound | (2-Pyridyl)zinc chloride, Pd(OAc)₂, PPh₃, THF, Reflux | 2-((4-Chlorobenzyl)oxy)-4-(pyridin-2-yl)pyridine | Negishi Coupling semanticscholar.org |

| This compound | Alkyl Grignard reagent (e.g., MeMgBr), Pd/IPr catalyst, Toluene, Room Temperature | 4-Alkyl-2-((4-chlorobenzyl)oxy)pyridine | Kumada Coupling nih.gov |

| This compound | Ammonia, High Temperature | 2-((4-Chlorobenzyl)oxy)pyridin-4-amine | Nucleophilic Aromatic Substitution |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 4 Chlorobenzyl Oxy Pyridine

Reactivity Profiles of the Pyridine (B92270) Nucleus

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which significantly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Reactivity

Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution (EAS) for two primary reasons. Firstly, the electronegative nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. uoanbar.edu.iq Secondly, under the acidic conditions often required for EAS, the nitrogen atom is protonated, forming a pyridinium (B92312) ion. This positive charge further intensifies the deactivation of the ring, making it comparable in reactivity to a highly deactivated system like nitrobenzene. uoanbar.edu.iqyoutube.com

For 4-Chloro-2-((4-chlorobenzyl)oxy)pyridine, the pyridine nucleus is substituted with two electron-withdrawing groups (the ring nitrogen itself and the C4-chlorine) and one electron-donating group (the C2-benzyloxy group via resonance). While the oxygen of the ether can donate electron density, the combined deactivating effect of the nitrogen and chlorine typically dominates, rendering the ring highly unreactive to electrophiles. If substitution were forced under vigorous conditions, it would be expected to occur at the C3 or C5 positions, which are meta to the deactivating nitrogen atom. youtube.com

A common strategy to enhance the reactivity of pyridines towards EAS is the formation of a pyridine N-oxide. The N-oxide group can donate electron density into the ring, activating the C2 and C4 positions for electrophilic attack. vaia.com Following substitution, the N-oxide can be removed by reduction.

Nucleophilic Aromatic Substitution Reactivity

The most significant reaction pathway for the pyridine nucleus in this compound is nucleophilic aromatic substitution (NAS), primarily involving the displacement of the chloride at the C4 position. Halogens at the C2 and C4 positions of pyridine are significantly more susceptible to nucleophilic attack than those on a benzene (B151609) ring or at the C3 position of pyridine. uoanbar.edu.iqyoutube.com

This enhanced reactivity is due to the ability of the electronegative ring nitrogen to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. When a nucleophile attacks the C4 position, the negative charge can be delocalized onto the ring nitrogen through resonance, a stabilizing feature not possible with attack at the C3 position. stackexchange.com This stabilization lowers the activation energy of the reaction, facilitating the substitution. youtube.comstackexchange.com

Studies comparing halopyridines have shown that 4-chloropyridine (B1293800) is generally more reactive towards nucleophiles than 2-chloropyridine, and both are vastly more reactive than 3-chloropyridine. uoanbar.edu.iqstackexchange.com The higher reactivity at C4 compared to C2 is often attributed to factors including frontier molecular orbital coefficients and potentially less steric hindrance. stackexchange.com

| Compound | Relative Position of Halogen | Reactivity toward Nucleophiles | Reason for Reactivity |

|---|---|---|---|

| 4-Chloropyridine | Para to Nitrogen | High | Strong stabilization of the anionic intermediate via resonance involving the ring nitrogen. stackexchange.com |

| 2-Chloropyridine | Ortho to Nitrogen | Moderate-High | Good stabilization of the anionic intermediate, but generally less reactive than the 4-isomer. uoanbar.edu.iqstackexchange.com |

| 3-Chloropyridine | Meta to Nitrogen | Very Low | No resonance stabilization of the negative charge onto the ring nitrogen is possible. uoanbar.edu.iq |

Chemical Behavior of the Benzyl (B1604629) Ether Moiety

Mechanisms of Ether Cleavage

Benzyl ethers are widely used as protecting groups for alcohols precisely because they are stable under many conditions but can be cleaved selectively. The C-O bond of the benzyl ether in this compound can be cleaved through several established mechanisms.

Catalytic Hydrogenolysis : This is one of the most common methods for debenzylation. The reaction involves treatment with hydrogen gas (H₂) and a palladium catalyst, typically on a carbon support (Pd/C). The process, known as hydrogenolysis, cleaves the benzylic C-O bond to yield the corresponding alcohol (or in this case, a pyridone) and toluene (B28343) (or 4-chlorotoluene). organic-chemistry.orgyoutube.com

Acid-Catalyzed Cleavage : Strong acids can cleave benzyl ethers, often proceeding through an SN1-type mechanism. organic-chemistry.orgnih.gov Protonation of the ether oxygen is followed by the loss of the alcohol/pyridone to form a resonance-stabilized benzylic carbocation. This intermediate is then trapped by a nucleophile. The stability of the benzylic cation makes this pathway favorable. nih.govlibretexts.org

Oxidative Cleavage : Certain oxidizing agents can selectively cleave benzyl ethers. For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is effective, particularly for benzyl ethers containing electron-donating groups like the p-methoxybenzyl (PMB) group. organic-chemistry.org Recent methods have expanded this to simple benzyl ethers using photoirradiation in the presence of DDQ. organic-chemistry.orgresearchgate.net

| Cleavage Method | Typical Reagents | Mechanism | Key Feature |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Hydrogenolysis | Mild and highly selective for benzyl ethers. youtube.com |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, BCl₃) | SN1-type | Proceeds via a stable benzylic carbocation intermediate. organic-chemistry.orgnih.gov |

| Oxidative Cleavage | DDQ, often with light | Oxidation | Useful when reductive or acidic conditions are not tolerated. researchgate.net |

Reactivity at the Benzyl Aromatic Ring

The benzyl portion of the molecule contains its own aromatic ring, which can undergo electrophilic aromatic substitution. The reactivity of this ring is influenced by the chloro-substituent and the ether linkage. The chlorine atom is an ortho-, para-directing group, although it is deactivating. chemistry.coach The ether linkage attached to the benzylic carbon is an activating group. Electrophilic attack on this ring would likely lead to substitution at the positions ortho to the chloro group (C3' and C5').

Furthermore, the benzylic position itself—the CH₂ group bonded to both the ether oxygen and the benzene ring—is particularly reactive. The C-H bonds at this position are weaker than those of a simple alkane because radical, cationic, or anionic intermediates formed at this site are stabilized by resonance with the adjacent aromatic ring. libretexts.orgpearson.com This makes the benzylic position susceptible to oxidation by reagents like potassium permanganate (B83412) (KMnO₄), which could potentially convert the benzyl group to a benzoyl group under certain conditions. msu.edu

Exploration of Undesired Reaction Pathways and Byproduct Formation

Several side reactions can occur during transformations of this compound, leading to byproduct formation.

Hydrolysis of C4-Chloride : During nucleophilic substitution reactions, particularly in the presence of water or hydroxide (B78521) ions, the intended nucleophile can compete with water or OH⁻. This leads to the hydrolysis of the C4-chloro group, resulting in the formation of the corresponding 4-pyridone derivative as a significant byproduct. nih.gov

Instability of 4-Chloropyridine Derivatives : Free 4-chloropyridine is known to be somewhat unstable and can react with itself. researchgate.net While the substituents in the target molecule likely enhance its stability, harsh reaction conditions could potentially lead to degradation or oligomerization pathways if a 4-chloropyridinium intermediate is formed.

Premature Ether Cleavage : The conditions used for nucleophilic substitution on the pyridine ring must be chosen carefully to avoid unintended cleavage of the benzyl ether. For example, using strongly acidic conditions or certain nucleophiles at high temperatures could lead to the loss of the benzyl group, complicating the desired transformation.

Oxidation of the Benzylic Position : As mentioned, the benzylic CH₂ group is prone to oxidation. libretexts.orgmsu.edu If oxidizing agents are present, or if reactions are run in the presence of air at high temperatures, oxidation to a carbonyl group could be an undesired side reaction.

Detailed Kinetic and Thermodynamic Studies of Key Transformations

A detailed quantitative understanding of the reaction rates and thermodynamic feasibility of transformations involving this compound is crucial for predicting its chemical behavior. Due to the compound's specific structure, two primary transformations are of key interest: the nucleophilic aromatic substitution (SNAr) at the C4 position of the pyridine ring and the cleavage of the benzyl ether bond. While specific experimental data for the title compound is not extensively available in the literature, a robust analysis can be constructed by examining kinetic and thermodynamic data from closely analogous systems.

Nucleophilic Aromatic Substitution at the C4-Position

The chlorine atom at the C4 position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. This facilitates the formation of a resonance-stabilized intermediate, often referred to as a Meisenheimer complex. The rate of this SNAr reaction is highly dependent on the nucleophile, solvent, and the electronic properties of the pyridine ring.

Recent studies have provided valuable quantitative data on the reactivity of chloropyridines. A comprehensive study by the Leitch group determined the experimental free energies of activation (ΔG‡) for the SNAr reaction of a library of chloro-heterocycles with benzyl alcohol. researchgate.netresearchgate.netchemrxiv.org This dataset provides an excellent model for understanding the reactivity of the 4-chloropyridyl core of the target molecule. Although the nucleophile in this study is benzyl alcohol, the thermodynamic barriers are indicative of the inherent reactivity of the electrophilic pyridine ring.

Table 1: Experimental Free Energies of Activation (ΔG‡) for the SNAr Reaction of Substituted 4-Chloropyridines with Benzyl Alcohol

| 4-Chloropyridine Derivative | ΔG‡ (kcal/mol) |

| 4-Chloro-2-fluoropyridine | 23.5 |

| 4-Chloro-2-methoxypyridine | 26.6 |

| 4-Chloro-2-methylpyridine | 27.5 |

| 4-Chloropyridine | 26.2 |

Data sourced from a quantitative reactivity model for SNAr reactions. researchgate.netchemrxiv.org The values provide a framework for estimating the reactivity of this compound.

The data indicates that substituents on the pyridine ring have a significant impact on the activation barrier. An electron-withdrawing fluorine atom at the C2 position lowers the activation energy, making the reaction faster. Conversely, electron-donating groups like methyl and methoxy (B1213986) groups increase the activation barrier, thus slowing down the rate of substitution. The 2-((4-chlorobenzyl)oxy) group in the title compound is expected to have an electron-withdrawing inductive effect (-I) due to the oxygen atom, which would slightly lower the activation barrier compared to an unsubstituted 4-chloropyridine.

Further insights into the thermodynamics of such reactions can be gleaned from studies on related systems. For the reaction of 2-substituted N-methylpyridinium ions with piperidine (B6355638), negative entropies of activation (ΔS‡) were observed, which is consistent with a bimolecular reaction where two species combine to form a more ordered transition state.

Cleavage of the Benzyl Ether Linkage

The second key transformation is the cleavage of the ether bond between the pyridine ring and the 4-chlorobenzyl group. This reaction is typically catalyzed by strong acids and can proceed through either an SN1 or SN2 mechanism.

The likely mechanism for the acid-catalyzed cleavage of this compound involves the following steps:

Protonation of the ether oxygen by a strong acid.

Cleavage of the carbon-oxygen bond.

The specific pathway (SN1 vs. SN2) is determined by the stability of the potential carbocation intermediate. In this case, cleavage could form a 4-chlorobenzyl carbocation. Benzylic carbocations are stabilized by resonance, which would favor an SN1 pathway. The presence of a chlorine atom on the benzyl ring has a mild electron-withdrawing effect, which would slightly destabilize this carbocation compared to an unsubstituted benzyl cation, but the SN1 pathway is still considered highly plausible.

In an SN1 reaction, the rate-determining step is the formation of the carbocation. Therefore, the kinetics would be first order, depending only on the concentration of the protonated ether. The thermodynamics of this step are governed by the stability of the carbocation and the leaving group (the 2-hydroxy-4-chloropyridine).

Unfortunately, specific experimental kinetic and thermodynamic data tables for the acid-catalyzed cleavage of benzyl ethers with substituents that closely mimic the electronic environment of this compound are not readily found in the surveyed literature. General principles suggest that the reaction rate will be influenced by:

Acid Strength: A stronger acid will lead to a higher concentration of the protonated ether, thus increasing the reaction rate.

Solvent Polarity: A polar, protic solvent can help to stabilize the forming carbocation and the leaving group, favoring an SN1 reaction.

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of ether cleavage by providing the necessary activation energy.

While a quantitative data table cannot be provided for this transformation, the mechanistic principles provide a solid framework for predicting the reactivity of the benzyl ether linkage in this compound.

Design and Synthesis of Structural Analogues and Derivatives of 4 Chloro 2 4 Chlorobenzyl Oxy Pyridine

Rational Design Principles for Scaffold Modification

The modification of the 4-Chloro-2-((4-chlorobenzyl)oxy)pyridine scaffold is guided by rational design principles. This involves a systematic approach to altering its chemical structure to observe the resulting effects on its properties.

Table 1: Examples of Systematic Variation of Pyridine (B92270) Ring Substituents

| Position | Original Substituent | Modified Substituent | Rationale for Modification |

| 4 | Chlorine (Cl) | Methoxy (B1213986) (-OCH3) | To study the effect of an electron-donating group. |

| 4 | Chlorine (Cl) | Trifluoromethyl (-CF3) | To investigate the impact of a strong electron-withdrawing group. |

| 4 | Chlorine (Cl) | Cyano (-CN) | To assess the influence of a linear, electron-withdrawing group. |

| 5 | Hydrogen (H) | Fluorine (F) | To explore the effect of a small, electronegative atom at a different position. |

The benzyl (B1604629) portion of the molecule provides another avenue for structural diversification. The 4-chlorobenzyl group can be systematically altered to probe a range of steric and electronic effects. By introducing different substituents at the ortho, meta, or para positions of the benzene (B151609) ring, the molecule's properties can be fine-tuned. These substitutions can range from simple alkyl groups to more complex functionalities, each influencing the compound's lipophilicity, polarity, and conformational flexibility.

Table 2: Examples of Benzyl Moiety Substitutions

| Position on Benzene Ring | Original Substituent | Modified Substituent | Rationale for Modification |

| para (4-) | Chlorine (Cl) | Methyl (-CH3) | To evaluate the effect of a small, lipophilic group. |

| para (4-) | Chlorine (Cl) | Nitro (-NO2) | To investigate the impact of a strong electron-withdrawing group. |

| meta (3-) | Hydrogen (H) | Hydroxyl (-OH) | To explore the potential for hydrogen bonding interactions. |

| ortho (2-) | Hydrogen (H) | Chlorine (Cl) | To assess steric hindrance near the ether linkage. |

Table 3: Examples of Linker and Core Structure Modifications

| Modification Type | Original Structure | Modified Structure | Rationale for Modification |

| Linker Modification | Ether (-O-) | Thioether (-S-) | To alter bond angle and lipophilicity. nih.gov |

| Linker Modification | Ether (-O-) | Methylene (-CH2-) | To increase conformational flexibility. |

| Core Structure Modification | Pyridine | Pyrimidine | To investigate the effect of an additional nitrogen atom in the heterocyclic ring. acs.org |

| Core Structure Modification | Pyridine | Quinoline | To explore the impact of a fused aromatic ring system. |

Methodologies for Targeted Library Synthesis

To efficiently generate a diverse range of analogues for biological evaluation, chemists utilize high-throughput synthesis techniques. These methods enable the rapid creation of large numbers of compounds, accelerating the discovery process.

Parallel synthesis is a widely used strategy where multiple, discrete reactions are conducted simultaneously in an array format, such as in multi-well plates. nih.gov Each well contains a different combination of starting materials, leading to the formation of a unique product. nih.gov This approach is well-suited for the systematic exploration of different substituents on the this compound scaffold. For example, a library of substituted pyridines can be reacted with a library of substituted benzyl halides in a parallel fashion to generate a diverse set of analogues. organic-chemistry.org

Combinatorial chemistry offers a more advanced method for generating large and diverse libraries of compounds. nih.gov Techniques such as "mix-and-split" synthesis allow for the creation of a vast number of unique compounds on a solid support. In this process, a solid support is divided into portions, each reacting with a different building block. The portions are then combined, mixed, and re-divided for the next reaction step, leading to an exponential increase in the number of distinct products. This methodology has been successfully applied to the synthesis of biaryl ethers, which share a similar structural motif with the target compound. nih.gov

Stereochemical Considerations and Enantioselective Synthesis for Chiral Analogues

The introduction of chirality into analogues of this compound can significantly impact their biological activity and pharmacokinetic profiles. Chiral centers can be strategically incorporated at two primary locations: the benzylic carbon of the (4-chlorobenzyl)oxy moiety or on the pyridine ring itself. The development of synthetic routes to access enantiomerically pure or enriched analogues requires careful consideration of stereoselective methodologies.

Introducing Chirality at the Benzylic Position

A common strategy to introduce chirality is to create a stereocenter at the carbon atom connecting the 4-chlorophenyl group and the ether oxygen. This would result in analogues of the type 4-chloro-2-((1-(4-chlorophenyl))alkoxy)pyridine. The synthesis of such compounds can be approached through several enantioselective methods.

One viable approach involves the asymmetric reduction of a corresponding ketone precursor, such as 4-chloro-1-(4-chlorophenyl)ethan-1-one, to a chiral secondary alcohol. This can be achieved using various chiral catalysts and reagents. For instance, biocatalytic reductions using ketoreductases from microorganisms like Geotrichum candidum have been shown to produce chiral alcohols with high enantiomeric excess (ee). nih.gov Additionally, transition metal-catalyzed asymmetric transfer hydrogenation using chiral ligands can afford the desired chiral alcohol with excellent stereoselectivity.

Alternatively, chiral resolution of a racemic mixture of the secondary alcohol can be employed. This traditional method involves the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, such as tartaric acid or (S)-mandelic acid. wikipedia.org The diastereomers, possessing different physical properties, can then be separated by crystallization, followed by the liberation of the enantiomerically pure alcohol. wikipedia.org High-performance liquid chromatography (HPLC) on a chiral stationary phase is another effective method for the analytical and preparative separation of enantiomers. researchgate.netscirp.org

Once the enantiomerically enriched or pure chiral alcohol is obtained, it can be coupled with a suitable 2-substituted-4-chloropyridine, typically 4-chloro-2-hydroxypyridine (B1586335) or a 2-halopyridine derivative, via a Williamson ether synthesis or other coupling methodologies to yield the final chiral ether analogue.

Table 1: Examples of Enantioselective Synthesis and Resolution of Chiral Precursors

| Precursor Type | Method | Chiral Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

| Ketone | Asymmetric Reduction | Geotrichum candidum SC 5469 | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | 96% |

| Racemic Alcohol | Chiral Resolution | (S)-Mandelic Acid | (S)-Alcohol | >99% (after crystallization) |

| Racemic Alcohol | Chiral HPLC | Dinitrobenzoylphenylglycine Stationary Phase | Separated Enantiomers | Baseline separation |

| Toluene (B28343) Derivative | C-H Functionalization | Chiral Lewis Acid/Brønsted Acid | Chiral 3-hydroxy-3-benzyl-substituted 2-oxindoles | 92-97% |

Introducing Chirality on the Pyridine Ring

Another avenue for creating chiral analogues involves introducing stereocenters directly onto the pyridine ring. This is a more complex undertaking but can be achieved through various asymmetric synthesis strategies. For example, the enantioselective functionalization of a pre-existing group on the pyridine ring can establish a chiral center.

One potential strategy involves the asymmetric addition of a nucleophile to a pyridinium (B92312) salt derived from a 4-chloropyridine (B1293800) precursor. The use of chiral auxiliaries attached to the pyridine nitrogen can direct the stereochemical outcome of the nucleophilic attack.

Furthermore, recent advances in catalysis have enabled the enantioselective C-H functionalization of heterocycles. While direct application to this compound analogues is not yet reported, these methods offer a potential future direction for creating novel chiral derivatives.

The enantioselective synthesis of chiral pyridines has also been achieved through the copper-catalyzed asymmetric alkylation of alkenyl pyridines. cpu.edu.cnnih.gov This methodology, while not directly applicable to the target scaffold, highlights the potential for developing catalytic systems for the asymmetric functionalization of pyridine derivatives.

Molecular and Cellular Mechanism of Action Studies for 4 Chloro 2 4 Chlorobenzyl Oxy Pyridine and Its Analogues

Exploration of Molecular Target Interactions

The initial step in understanding the mechanism of action of a compound involves identifying its molecular targets. For analogues of 4-Chloro-2-((4-chlorobenzyl)oxy)pyridine, this exploration has primarily focused on their interactions with proteins and enzymes.

In Vitro Protein-Ligand Binding Affinity Studies

While specific protein-ligand binding data for this compound is not available, studies on related pyridine (B92270) derivatives suggest potential interactions with various protein families. For instance, certain pyridine-containing compounds have been investigated for their ability to bind to the ATP-binding pocket of protein kinases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many protein-ligand complexes.

Furthermore, research on benzimidazole (B57391) and benzothiazole (B30560) derivatives, which share structural similarities with the broader class of heterocyclic compounds, indicates that these molecules can bind to nucleic acids. For example, some amidino-substituted benzimidazoles have shown a mode of action involving binding to the DNA double helix, similar to the known DNA intercalator doxorubicin. nih.gov

In Vitro Enzyme Inhibition and Activation Profiling

The inhibitory activity of pyridine derivatives against various enzymes is a well-documented area of research. Analogues of this compound, particularly those with similar structural motifs, have been evaluated for their effects on key enzymes implicated in disease.

Protein Kinase Inhibition:

Substituted pyridine derivatives are recognized as potent inhibitors of protein kinases, which play a crucial role in cellular signaling and are often dysregulated in diseases like cancer. For example, pyridine derivatives are known to target vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis. charnwooddiscovery.com The substitution pattern on the pyridine ring is critical for inhibitory activity.

A study on pyrido[3,4-g]quinazoline derivatives identified compounds with inhibitory potencies against a panel of protein kinases including CDK5, CLK1, DYRK1A, CK1, and GSK3, which are implicated in Alzheimer's disease. sigmaaldrich.com This suggests that pyridine-based scaffolds can be tailored to target specific kinases.

Farnesyl-Protein Transferase (FPT) Inhibition:

Farnesyl-protein transferase is another enzyme target for which pyridine-containing compounds have been developed. FPTIs are investigated as potential anti-cancer agents as they inhibit the post-translational modification of Ras proteins, which are crucial for signal transduction pathways regulating cell growth and differentiation. nih.govnih.gov Bioisosteric replacement of atoms in related heterocyclic systems has been shown to yield potent FPT inhibitors. fishersci.eu

Other Enzyme Inhibition:

Analogues of the subject compound have also been explored for their inhibitory effects on other enzyme classes. For instance, 1,2,4-triazole (B32235) derivatives bearing an azinane moiety have demonstrated inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, urease, and lipoxygenase (LOX). nih.gov

| Compound Class | Enzyme Target | IC50 (µM) | Reference |

| Methyl phenyl-substituted azinane triazole | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | nih.gov |

| Methyl phenyl-substituted azinane triazole | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | nih.gov |

| Methyl phenyl-substituted azinane triazole | α-glucosidase | 36.74 ± 1.24 | nih.gov |

| Methyl phenyl-substituted azinane triazole | Urease | 19.35 ± 1.28 | nih.gov |

| Methyl phenyl-substituted azinane triazole | Lipoxygenase (LOX) | 0.017 ± 0.53 | nih.gov |

Elucidation of Intracellular Biological Pathways

Development of Cell-Based Assays for Mechanistic Insights

A variety of cell-based assays are employed to investigate the mechanisms of action of bioactive compounds. These assays can measure a wide range of cellular events, from cytotoxicity and cell proliferation to specific signaling events. charnwooddiscovery.comsigmaaldrich.com

Commonly used assays include:

Cytotoxicity and Cell Viability Assays: Methods like the MTS or MTT assay measure the metabolic activity of cells, providing an indication of cell viability and proliferation. fishersci.eu The CellTiter-Glo® assay quantifies ATP levels as a marker of viable cells. fishersci.eu

Apoptosis Assays: The activity of caspases, key enzymes in the apoptotic cascade, can be measured using assays like the Caspase-Glo® 3/7 assay. fishersci.eu Annexin V staining can detect the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov

Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a specific promoter to monitor the activity of a particular signaling pathway. nih.govfishersci.eu

Second Messenger Assays: The levels of intracellular second messengers, such as cyclic AMP (cAMP) or inositol (B14025) monophosphate (IP-one), can be quantified to assess the modulation of G-protein coupled receptor (GPCR) signaling. charnwooddiscovery.com

Reactive Oxygen Species (ROS) Assays: These assays are used to screen for the effects of compounds on oxidative stress within cells. sigmaaldrich.com

Analysis of Cellular Signaling Modulation and Gene Expression (In Vitro)

While direct evidence for this compound is lacking, studies on related pyridine derivatives have demonstrated their ability to modulate cellular signaling and gene expression. For instance, the antiproliferative activity of many pyridine compounds is a result of their interference with key signaling pathways that control cell cycle progression and survival.

A study on 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines revealed that these compounds can induce a G2/M phase arrest in the cell cycle of solid tumor cell lines. nih.gov This indicates an interaction with the cellular machinery that governs cell division.

Furthermore, the inhibition of protein kinases by pyridine derivatives directly impacts downstream signaling cascades. For example, inhibition of VEGFR-2 by pyridine-based inhibitors blocks the signaling pathway that leads to angiogenesis. charnwooddiscovery.com Similarly, inhibition of farnesyl-protein transferase disrupts Ras signaling, affecting multiple downstream pathways involved in cell proliferation and survival. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Activity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For pyridine derivatives, extensive SAR studies have been conducted to optimize their therapeutic potential.

A general observation from a review of pyridine derivatives with antiproliferative activity is that the presence and position of certain functional groups significantly impact their potency. researchgate.net For example, the introduction of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity, while halogen atoms or bulky groups may decrease it. researchgate.net

In a study of 2-amino-4-chloropyridine (B16104) derivatives, the nature of the substituent introduced via an imine linkage was shown to be critical for their antimicrobial activity. mdpi.com Specifically, compounds with certain substitutions on the phenyl ring of the aldehyde reactant exhibited significant biological activity. mdpi.com

The table below summarizes some SAR findings for various pyridine analogues.

| Compound Class | Key Structural Features for Activity | Biological Activity | Reference |

| Pyridine Derivatives | Presence and position of -OMe, -OH, -C=O, and -NH2 groups | Antiproliferative | researchgate.net |

| 2-Amino-4-chloropyridine Derivatives | Specific substitutions on the phenyl ring of the imine side chain | Antimicrobial | mdpi.com |

| Thieno[2,3-b]pyridines | Tethered aromatic ring at the 5-position | Antiproliferative | |

| 2-Alkyl-4-halo-1,2,5,6-tetrahydropyridines | Tetrahydropyridine core more potent than piperidine (B6355638) core | Antiproliferative | nih.gov |

Quantitative Structure-Activity Relationships (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach helps in predicting the activity of novel molecules before their synthesis, thereby streamlining the drug discovery process. nih.gov For classes of compounds like substituted pyridines, QSAR models are developed to understand how different physicochemical properties and structural features influence their biological effects. nih.govnih.gov

Research on pyridine derivatives has highlighted the significance of various molecular descriptors in determining their activity. For instance, a review of pyridine derivatives with antiproliferative activity indicated that the presence and position of specific functional groups like methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance their potency. nih.govnih.gov Conversely, the inclusion of halogen atoms or bulky groups was found to decrease antiproliferative activity in some cases. nih.govnih.gov

In a 3D-QSAR study on pyridin-2-one derivatives as inhibitors of a specific enzyme, the model revealed that both steric and electrostatic fields play a crucial role in their biological activity. nih.gov The analysis suggested that introducing a hydrophobic group, such as an aryl, ester, or ether, in a particular region of the molecule could improve its activity. nih.gov Such models provide a theoretical foundation for designing and optimizing inhibitors. nih.gov

While a dedicated QSAR model for this compound is not available, the principles from studies on analogous structures can be extrapolated. For a hypothetical QSAR study on a series of 2-benzyloxypyridine analogues, a training set of compounds with varying substituents on both the pyridine and benzyl (B1604629) rings would be required. The biological activity of these compounds would be experimentally determined and then correlated with calculated molecular descriptors.

Table 1: Hypothetical Descriptors and Their Potential Impact on the Activity of this compound Analogues

| Descriptor | Potential Impact on Activity | Rationale based on Analogue Studies |

| Hydrophobicity (logP) | Positive or Negative | The effect of hydrophobicity can vary. Increased hydrophobicity might enhance membrane permeability but could also lead to non-specific binding. |

| Electron-donating/-withdrawing groups on the pyridine ring | Modulatory | The electronic nature of substituents on the pyridine ring can influence its interaction with target proteins. nih.gov |

| Steric bulk of substituents | Generally Negative | Bulky groups can cause steric hindrance, potentially reducing binding affinity to the target site. nih.gov |

| Hydrogen bond donors/acceptors | Positive | The presence of groups capable of forming hydrogen bonds can significantly contribute to the binding affinity. nih.gov |

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design technique used when the 3D structure of the biological target is unknown. nih.govjubilantbiosys.com It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. dovepress.com This model then serves as a template for designing new molecules with potentially higher activity. nih.gov

For pyridine-containing compounds, pharmacophore models have been successfully employed to discover novel inhibitors for various targets. nih.gov A pharmacophore model for a series of 2-benzyloxypyridine analogues, including this compound, would likely consist of key features derived from the common structural elements of active compounds.

A hypothetical pharmacophore model for this class of compounds could include:

An aromatic ring feature corresponding to the pyridine ring.

A hydrogen bond acceptor feature from the nitrogen atom in the pyridine ring.

A hydrophobic/aromatic feature representing the benzyl group.

A hydrogen bond acceptor feature from the ether oxygen linking the two rings.

Halogen features for the chloro-substituents, which can participate in halogen bonding or influence the electronic properties of the rings.

Table 2: Potential Pharmacophoric Features of this compound and Analogues

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Role in Biological Activity |

| Aromatic Ring 1 | Pyridine Ring | Pi-stacking interactions with the target protein. |

| Hydrogen Bond Acceptor 1 | Pyridine Nitrogen | Formation of hydrogen bonds with amino acid residues in the binding pocket. |

| Aromatic Ring 2 | Benzyl Ring | Hydrophobic interactions and potential pi-stacking. |

| Hydrogen Bond Acceptor 2 | Ether Oxygen | Can act as a hydrogen bond acceptor, contributing to binding affinity. |

| Halogen Atom 1 | Chlorine on Pyridine Ring | Can influence electronic distribution and participate in halogen bonding. |

| Halogen Atom 2 | Chlorine on Benzyl Ring | Can modulate the overall lipophilicity and electronic properties of the molecule. |

Ligand-based design approaches, which encompass both QSAR and pharmacophore modeling, rely on the knowledge of molecules that bind to a specific biological target. nih.govjubilantbiosys.com By analyzing the structure-activity relationships (SAR) of a series of compounds, medicinal chemists can iteratively design and synthesize new analogues with improved potency and selectivity. jubilantbiosys.com The insights gained from studying analogues of this compound provide a solid foundation for the rational design of novel compounds with desired biological activities.

Computational Chemistry and in Silico Modeling of 4 Chloro 2 4 Chlorobenzyl Oxy Pyridine

Quantum Mechanical and Electronic Structure Calculations

Prediction of Electronic Properties and Reactivity

No published data are available.

Conformational Analysis and Energy Landscape Mapping

No published data are available.

Molecular Dynamics Simulations

Investigation of Ligand-Target System Dynamics

No published data are available.

Solvent Effects and Molecular Behavior in Solution

No published data are available.

Virtual Screening and Molecular Docking Methodologies

No published data are available.

No Publicly Available Research Found for "4-Chloro-2-((4-chlorobenzyl)oxy)pyridine" to Generate the Requested Article

Following a comprehensive search for scientific literature and data, it has been determined that there is no publicly available research specifically focused on the computational chemistry and in silico modeling of the chemical compound This compound . The performed searches aimed to uncover studies related to its predictive modeling, chemical space exploration, and derivative design, but yielded no specific results for this particular molecule.

Therefore, it is not possible to construct a scientifically accurate and informative article that adheres to the user's specific outline and request for detailed research findings on this compound. Generating such an article without any foundational research would require speculation and fabrication of data, which would not meet the standards of a professional and authoritative scientific piece.

Advanced Academic Applications and Future Research Directions for 4 Chloro 2 4 Chlorobenzyl Oxy Pyridine

Development as Chemical Probes for Biological Systems

The structure of 4-Chloro-2-((4-chlorobenzyl)oxy)pyridine provides a foundation for its potential development as a chemical probe to investigate biological systems. The pyridine (B92270) ring is a common scaffold in biologically active molecules, known for its ability to participate in various non-covalent interactions. nih.gov The specific arrangement of chloro- and chlorobenzyloxy- substituents could offer unique binding properties and reactivity.

The synthesis of such compounds often involves the nucleophilic aromatic substitution (SNAr) of a di-halopyridine. For instance, the reaction of 2,4-dichloropyridine (B17371) with 4-chlorobenzyl alcohol in the presence of a suitable base would be a plausible route to obtain the target molecule. The reactivity of the chlorine atoms on the pyridine ring is crucial, with the position of substitution influencing the reaction's feasibility and yield.

Once synthesized, the compound could be assessed for its ability to interact with specific biological targets. The chlorobenzyl group could potentially occupy hydrophobic pockets in proteins, while the pyridine nitrogen and the ether oxygen could act as hydrogen bond acceptors. The chlorine atoms on both the pyridine and benzyl (B1604629) rings can modulate the electronic properties of the molecule and may participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Integration into Fragment-Based Drug Discovery Research Methodologies (Conceptual)

Fragment-based drug discovery (FBDD) is a powerful strategy in medicinal chemistry that begins with the identification of low-molecular-weight fragments that bind weakly to a biological target. These fragments are then optimized and grown into more potent lead compounds. This compound, or fragments derived from it, could conceptually be integrated into FBDD campaigns.

The "chlorobenzyl-oxy-pyridine" scaffold can be dissected into smaller fragments for screening. For example, 4-chloropyridine (B1293800) and 4-chlorobenzyl alcohol could be individually tested for binding to a target of interest. If either fragment shows even weak affinity, this provides a starting point for the synthesis of a library of related compounds, including the parent molecule, to explore the structure-activity relationship (SAR).

The modular nature of the synthesis of this compound allows for the systematic modification of each component. This is a key advantage in FBDD, where the goal is to explore chemical space efficiently. By varying the substitution pattern on the pyridine ring or the benzyl group, a diverse library of compounds can be generated to probe the binding site of a target protein.

Methodological Advancements in Spectroscopic and Analytical Techniques for Academic Characterization

The unambiguous characterization of this compound would rely on a combination of modern spectroscopic and analytical techniques. These methods are essential for confirming the structure and purity of the synthesized compound.

Table 1: Spectroscopic and Analytical Data for the Conceptual Characterization of this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridine and benzyl rings. The chemical shifts and coupling patterns would confirm the substitution pattern. |

| ¹³C NMR | Resonances for each unique carbon atom in the molecule, providing further evidence of the overall structure. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition. Fragmentation patterns could provide additional structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-O-C (ether), C=N (pyridine), and C-Cl bonds. |

| UV-Visible Spectroscopy | Absorption maxima that could be influenced by solvent polarity, providing insights into the electronic transitions within the molecule. researchgate.net |

Advanced techniques such as two-dimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC) would be invaluable for definitively assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The "chlorobenzyl-oxy-pyridine" scaffold, as exemplified by this compound, presents conceptual opportunities for interdisciplinary research.

In chemical biology , the diverse biological activities of pyridine derivatives suggest that this compound class could be explored for various applications. Pyridine-containing molecules have shown a wide range of pharmacological activities, including antimicrobial and antiproliferative effects. nih.govmdpi.com By designing and synthesizing analogues of this compound, researchers could investigate their potential as novel therapeutic agents or as tools to probe specific biological pathways.

In the realm of material science , while less obvious, the properties of this compound class could be of interest. The presence of aromatic rings and heteroatoms can lead to specific packing arrangements in the solid state, potentially giving rise to interesting optical or electronic properties. The ability to systematically modify the structure could allow for the tuning of these properties. For instance, the introduction of different functional groups could influence the compound's self-assembly behavior or its ability to coordinate with metal ions, opening up possibilities for the development of new functional materials.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-2-((4-chlorobenzyl)oxy)pyridine?

- Methodological Answer : The compound is synthesized via nucleophilic substitution. A common route involves reacting 4-chlorobenzyl chloride with 4-chloro-2-hydroxypyridine in the presence of a base (e.g., NaOH or K₂CO₃) under reflux. For example:

- NaOH in ethanol or dichloromethane facilitates ether bond formation between the benzyl chloride and hydroxylpyridine .

- Alternative methods use K₂CO₃ in ethanol, with reaction completion monitored by TLC or HPLC .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the pyridine ring protons (δ 7.5–8.5 ppm) and benzyloxy methylene group (δ 4.5–5.5 ppm) .

- IR Spectroscopy : To identify ether (C-O-C, ~1250 cm⁻¹) and aromatic C-Cl (~700 cm⁻¹) stretches .

- HPLC/MS : For purity assessment and molecular weight verification .

Q. How should the compound be stored to ensure stability?

- Methodological Answer : Store in sealed, light-resistant containers under inert gas (e.g., N₂) at room temperature. Avoid moisture to prevent hydrolysis of the benzyloxy group. Use desiccants and monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Methodological Answer : Key factors include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while dichloromethane reduces side reactions .

- Temperature Control : Lower temperatures (20°C) reduce decomposition; reflux conditions may accelerate unwanted dimerization .

- Base Selection : NaOH yields faster kinetics, but K₂CO₃ minimizes saponification of ester byproducts .

- Example : A 99% yield was achieved using NaOH in dichloromethane at 20°C .

Q. What computational methods predict the reactivity of the chloro and benzyloxy groups?

- Methodological Answer :

- DFT Calculations : Model electrophilic aromatic substitution (EAS) sites. The 4-chloro group on pyridine is electron-withdrawing, directing EAS to the ortho/para positions. The benzyloxy group’s electron-donating effects may stabilize intermediates .

- Molecular Dynamics : Simulate solvation effects on reaction pathways (e.g., solvent polarity’s impact on SN2 mechanisms) .

Q. How do substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- The chloro group activates the pyridine ring for Pd-catalyzed couplings. Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O at 80°C.

- The benzyloxy group may require protecting (e.g., silylation) to prevent coordination with catalysts .

- Case Study : Similar pyridine derivatives achieved >80% coupling yields under optimized conditions .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the benzyloxy group) causing split peaks .

- 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., pyridine vs. benzyl protons) .

- Comparative Analysis : Cross-reference with analogous compounds (e.g., 2-((4-chlorobenzyl)oxy)pyridine derivatives) .

Q. What biological activities are hypothesized based on structural analogs?

- Methodological Answer : While direct data is limited, analogs suggest:

- Antimicrobial Activity : Pyridine-chlorobenzyl derivatives inhibit bacterial enzymes (e.g., dihydrofolate reductase) .

- Kinase Inhibition : The chloro-pyridine scaffold may target ATP-binding pockets in cancer therapeutics .

- Validation : Use in vitro assays (e.g., MIC testing, kinase profiling) to confirm hypotheses .

Data Contradiction Analysis

Q. Why do different synthetic routes report varying yields?

- Methodological Answer : Discrepancies arise from:

- Base Reactivity : NaOH may cause hydrolysis of sensitive intermediates, lowering yields vs. milder K₂CO₃ .

- Solvent Polarity : Ethanol promotes side reactions (e.g., esterification), while dichloromethane minimizes them .

- Workup Protocols : Inadequate purification (e.g., column chromatography vs. recrystallization) affects final purity .

Experimental Design Considerations

Q. How to design a stability study under varying pH conditions?

- Methodological Answer :

- Buffer Systems : Test pH 3–10 (e.g., acetate, phosphate, carbonate buffers) at 37°C.

- Analytical Tools : Monitor degradation via HPLC (retention time shifts) and LC-MS (identification of hydrolyzed products) .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.